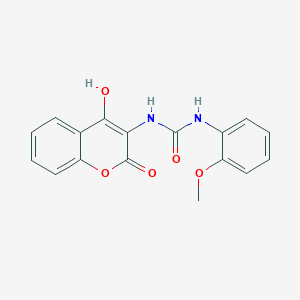![molecular formula C16H23FN2O3S B11439439 N-(butan-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide](/img/structure/B11439439.png)
N-(butan-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamidation. Common reagents used in these reactions include piperidine, butan-2-yl bromide, 4-fluorobenzenesulfonyl chloride, and various catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(BUTAN-2-YL)-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE
- N-(BUTAN-2-YL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE
- N-(BUTAN-2-YL)-1-(4-NITROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE
Uniqueness
N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the benzene ring.
Properties
Molecular Formula |
C16H23FN2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-butan-2-yl-1-(4-fluorophenyl)sulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C16H23FN2O3S/c1-3-12(2)18-16(20)15-6-4-5-11-19(15)23(21,22)14-9-7-13(17)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3,(H,18,20) |
InChI Key |
XVYUUWGJXHKQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11439366.png)
![6-chloro-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439372.png)
![1-(2-chloro-4-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11439376.png)
![Octyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11439381.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11439386.png)
![N-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11439391.png)
![9-(3,4-difluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11439419.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11439422.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B11439424.png)
![Methyl 3-{[(4-benzylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B11439429.png)
![dimethyl 1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11439431.png)
![9-(2,4-dimethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11439446.png)
![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11439452.png)
